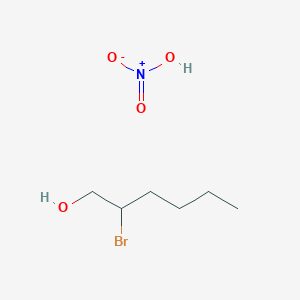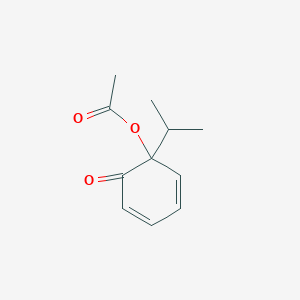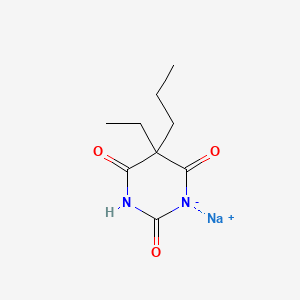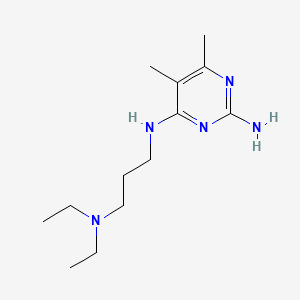
Tetrakis(tert-butylsulfanyl)butatriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(tert-butylsulfanyl)butatriene is a unique organosulfur compound characterized by the presence of four tert-butylsulfanyl groups attached to a butatriene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(tert-butylsulfanyl)butatriene typically involves the reaction of polyhalogenated butadienes with thiolates. For instance, the reaction of pentachlorobutadiene with thiolates in ethanol at room temperature leads to the formation of thiosubstituted butadienes, which can be further treated with potassium tert-butoxide to yield this compound .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Tetrakis(tert-butylsulfanyl)butatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The tert-butylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Tetrakis(tert-butylsulfanyl)butatriene has several applications in scientific research:
Material Science: It is used in the synthesis of polymers and as a building block for creating complex molecular structures.
Organic Synthesis: The compound serves as a precursor for various thiosubstituted compounds, which are valuable in organic synthesis.
Biological Applications: Thiosubstituted compounds, including this compound, have shown potential biological activity, such as enzyme inhibition.
Mecanismo De Acción
The mechanism of action of Tetrakis(tert-butylsulfanyl)butatriene involves its interaction with molecular targets through its sulfanyl groups. These groups can participate in redox reactions, forming reactive intermediates that interact with biological molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Tetrakis(propargylisocyanide) Copper (I) Complex: This compound shares a similar tetrakis structure but with different functional groups.
Tetra-tert-butyl-29H, 31H-Phthalocyanine: Another compound with tert-butyl groups, used in optical materials.
Propiedades
Número CAS |
62897-21-6 |
|---|---|
Fórmula molecular |
C20H36S4 |
Peso molecular |
404.8 g/mol |
InChI |
InChI=1S/C20H36S4/c1-17(2,3)21-15(22-18(4,5)6)13-14-16(23-19(7,8)9)24-20(10,11)12/h1-12H3 |
Clave InChI |
KKYNPEJISVEFII-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC(=C=C=C(SC(C)(C)C)SC(C)(C)C)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)




![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)






![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)
